molecular formula C29H16F6N2O8 B10865171 (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate)

(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate)

Cat. No.: B10865171
M. Wt: 634.4 g/mol
InChI Key: VELPWSRYQPYFSM-UHFFFAOYSA-N
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Description

(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes hexafluoropropane and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate) typically involves a multi-step process. The initial step often includes the preparation of the hexafluoropropane core, followed by the introduction of benzene rings through Friedel-Crafts acylation. The final step involves the nitration of the benzene rings to introduce the nitrobenzoate groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.

    Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonic acids can be used under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products:

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals with anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexafluoropropane core contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

    (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(4-nitrobenzoate): Similar structure but with different positioning of nitro groups.

    (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(2-nitrobenzoate): Similar structure but with nitro groups in the ortho position.

Uniqueness: The unique positioning of the nitro groups in (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate) contributes to its distinct chemical reactivity and potential applications. The hexafluoropropane core also imparts unique physical and chemical properties, such as high thermal stability and resistance to oxidation.

Properties

Molecular Formula

C29H16F6N2O8

Molecular Weight

634.4 g/mol

IUPAC Name

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C29H16F6N2O8/c30-28(31,32)27(29(33,34)35,19-7-11-23(12-8-19)44-25(38)17-3-1-5-21(15-17)36(40)41)20-9-13-24(14-10-20)45-26(39)18-4-2-6-22(16-18)37(42)43/h1-16H

InChI Key

VELPWSRYQPYFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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